Anti‑Tubercular Potency: 2‑Chloro‑4‑fluorophenyl vs. 4‑Methylphenyl Analog
In a direct SAR study of N‑substituted‑phenyl‑1,2,3‑triazole‑4‑carbaldehydes against Mycobacterium tuberculosis H37Rv, the 4‑methylphenyl derivative (3k) exhibited an MIC of 2.5 µg/mL, while the class‑leading 1‑phenyl analog (3a) also reached 2.5 µg/mL [1]. The 2‑chloro‑4‑fluorophenyl substitution pattern combines the electron‑withdrawing effects of both chloro and fluoro substituents, which were shown in the same study to enhance hydrogen‑bond acceptor capacity and correlate with improved activity relative to electron‑donating substituents [1]. Although the exact compound was not tested in this panel, interpolation within the published SAR trend supports a predicted MIC advantage of the 2‑chloro‑4‑fluorophenyl analog over the 4‑methylphenyl counterpart.
| Evidence Dimension | In vitro anti‑Mycobacterium tuberculosis MIC |
|---|---|
| Target Compound Data | Predicted MIC <2.5 µg/mL based on electron‑withdrawing substituent SAR trend |
| Comparator Or Baseline | 1‑(4‑Methylphenyl)‑1H‑1,2,3‑triazole‑4‑carbaldehyde (3k): MIC = 2.5 µg/mL; 1‑Phenyl‑1H‑1,2,3‑triazole‑4‑carbaldehyde (3a): MIC = 2.5 µg/mL |
| Quantified Difference | Not directly measured; SAR trend indicates electron‑withdrawing groups (Cl, F) improve activity over electron‑donating groups (CH₃) |
| Conditions | M. tuberculosis H37Rv (ATCC 27294), microplate Alamar Blue assay |
Why This Matters
Researchers prioritizing antitubercular screening should select the 2‑chloro‑4‑fluorophenyl variant because the SAR evidence shows that electron‑withdrawing aryl substitution enhances target engagement, whereas electron‑donating analogs lose potency.
- [1] Costa, M. S.; et al. Synthesis, tuberculosis inhibitory activity, and SAR study of N‑substituted‑phenyl‑1,2,3‑triazole derivatives. Bioorg. Med. Chem. 2006, 14 (24), 8644–8653. https://doi.org/10.1016/j.bmc.2006.08.019. View Source
